molecular formula C15H15NO3 B13160126 Methyl 2-[4-(3-methylphenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate

Methyl 2-[4-(3-methylphenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate

Cat. No.: B13160126
M. Wt: 257.28 g/mol
InChI Key: DPPLIUAQJYUQHU-UHFFFAOYSA-N
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Description

Methyl 2-[4-(3-methylphenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate is an organic compound that belongs to the class of pyridines. This compound is characterized by its unique structure, which includes a pyridine ring substituted with a 3-methylphenyl group and an ester functional group. It is of interest in various fields of scientific research due to its potential biological activities and applications in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[4-(3-methylphenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate typically involves the condensation of 3-methylbenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the desired pyridine derivative. The reaction conditions generally include refluxing the reactants in ethanol or another suitable solvent for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[4-(3-methylphenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the keto group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination are commonly employed.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Methyl 2-[4-(3-methylphenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its bioactive properties.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-[4-(3-methylphenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[4-(3-methoxyphenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate
  • Methyl 2-[4-(3-chlorophenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate

Uniqueness

Methyl 2-[4-(3-methylphenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. The presence of the 3-methylphenyl group can enhance its lipophilicity and potentially improve its interaction with biological targets compared to other similar compounds.

Properties

Molecular Formula

C15H15NO3

Molecular Weight

257.28 g/mol

IUPAC Name

methyl 2-[4-(3-methylphenyl)-2-oxopyridin-1-yl]acetate

InChI

InChI=1S/C15H15NO3/c1-11-4-3-5-12(8-11)13-6-7-16(14(17)9-13)10-15(18)19-2/h3-9H,10H2,1-2H3

InChI Key

DPPLIUAQJYUQHU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=CC(=O)N(C=C2)CC(=O)OC

Origin of Product

United States

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